molecular formula C18H14FN3O2 B11386238 N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11386238
M. Wt: 323.3 g/mol
InChI Key: OTAAKIOQNIFZAY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyridazine ring.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the fluorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

    N-(4-fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine: This compound has a similar fluorophenyl and methylphenyl structure but differs in its functional groups and overall reactivity.

    N-[4-(4-fluorophenyl)-2-thiazolyl]-2-[(4-methylphenyl)sulfonylamino]benzamide: This compound also contains fluorophenyl and methylphenyl groups but has a different core structure and applications.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c1-12-2-8-15(9-3-12)22-11-10-16(23)17(21-22)18(24)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,24)

InChI Key

OTAAKIOQNIFZAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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